REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[H-].[Na+].[CH2:9](Br)[CH2:10][CH:11]([CH3:13])[CH3:12]>COCCOC>[CH2:9]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:10][CH:11]([CH3:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 55° C for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
STIRRING
|
Details
|
the mixture is then stirred at 60° for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated at 40° /12 mm Hg
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 0.9 mm Hg and for further purification the fraction
|
Type
|
WASH
|
Details
|
washed with water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |